molecular formula C12H18N4 B1518596 (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine CAS No. 1156212-02-0

(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B1518596
CAS No.: 1156212-02-0
M. Wt: 218.3 g/mol
InChI Key: IHBFLTPESZBDKW-UHFFFAOYSA-N
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Description

“Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , has been reported . These compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoles have two isomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis of Beta-Amino Amides : A series of beta-amino amides incorporating triazolopiperazines, including derivatives of (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. These compounds demonstrated potent inhibitory activity and selectivity, contributing to diabetes research and drug development (Kim et al., 2005).

  • Novel Routes for Derivative Synthesis : The creation of novel derivatives of this compound has been achieved through various synthetic pathways. These include the acylation of heteroaromatic amines and formation of triazolo and pyrazolo derivatives, expanding the scope of potential therapeutic agents (Ibrahim et al., 2011).

Therapeutic Applications

  • DPP-IV Inhibition for Diabetes Management : Inhibitors of DPP-IV, derived from this compound, have been extensively studied for their potential in managing type 2 diabetes. These compounds have shown promising results in preclinical models, indicating their potential efficacy in clinical settings (Herman et al., 2005).

Structural and Molecular Insights

  • Structural Characterization : The molecular and crystal structures of compounds related to this compound have been characterized, providing valuable insights into their chemical properties and potential interactions. These studies are crucial for understanding the compound's behavior in biological systems (Dolzhenko et al., 2011).

Biochemical and Pharmacological Studies

  • Biochemical Interactions and Antagonistic Properties : Studies have explored the interaction of derivatives of this compound with biological receptors, such as the adenosine A2A receptor. This research is fundamental in developing new therapeutic agents targeting specific biochemical pathways (Muñoz-Gutiérrez et al., 2016).

  • Antituberculous Activity : Derivatives of this compound have been synthesized and evaluated for their antituberculous activity. This demonstrates the compound's potential in contributing to the development of new treatments for tuberculosis (Titova et al., 2019).

Future Directions

Triazoles are a significant class of compounds in medicinal chemistry due to their broad biological activities . The future directions for research on “(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, in-depth studies on its potential biological activities could be beneficial.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-4-9(2)13-10(3)12-15-14-11-7-5-6-8-16(11)12/h5-10,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBFLTPESZBDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)C1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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